4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine

CAS No.: 26035-98-3

Cat. No.: VC1671191

Molecular Formula: C21H20N4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26035-98-3 |

|---|---|

| Molecular Formula | C21H20N4 |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | N,7-dibenzyl-6-methylpyrrolo[2,3-d]pyrimidin-4-amine |

| Standard InChI | InChI=1S/C21H20N4/c1-16-12-19-20(22-13-17-8-4-2-5-9-17)23-15-24-21(19)25(16)14-18-10-6-3-7-11-18/h2-12,15H,13-14H2,1H3,(H,22,23,24) |

| Standard InChI Key | DKFFENXONLDPJC-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(N=CN=C2N1CC3=CC=CC=C3)NCC4=CC=CC=C4 |

| Canonical SMILES | CC1=CC2=C(N=CN=C2N1CC3=CC=CC=C3)NCC4=CC=CC=C4 |

Introduction

| Parameter | Information |

|---|---|

| CAS Registry Number | 26035-98-3 |

| IUPAC Name | N,7-dibenzyl-6-methylpyrrolo[2,3-d]pyrimidin-4-amine |

| Alternative Names | 7H-Pyrrolo[2,3-d]pyrimidine,7-benzyl-4-(benzylamino)-6-methyl- (8CI); BM 203 |

| Molecular Formula | C₂₁H₂₀N₄ |

| Molecular Weight | 328.4 g/mol |

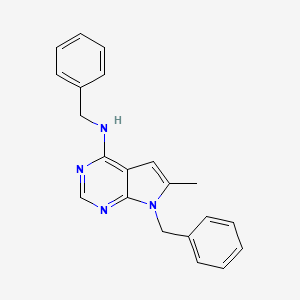

| Chemical Structure | Fused pyrrole-pyrimidine ring with benzyl groups at positions 4 and 7, and a methyl group at position 6 |

The compound contains 21 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms, resulting in a molecular weight of 328.4 g/mol . The precise molecular structure includes a pyrrolo[2,3-d]pyrimidine core scaffold with specific substitutions that influence its physicochemical properties and potential biological activities.

Physical Properties and Characteristics

Physical Appearance and Basic Properties

4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine is typically available as a liquid at standard temperature and pressure . The compound generally has a purity standard of 99.0% when supplied for research purposes . Its physical state as a liquid rather than a crystalline solid distinguishes it from many other heterocyclic compounds and affects its handling and storage requirements.

Synthesis of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine

Synthetic Approaches

The synthesis of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the pyrrolo(2,3-d)pyrimidine core structure through cyclization reactions, followed by selective substitution processes to introduce the benzyl and methyl groups at specific positions.

Structure-Activity Relationships

Importance of Substitution Pattern

The biological activity of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine is likely influenced by its specific substitution pattern. The presence of:

-

The benzylamino group at position 4 may contribute to receptor binding and recognition

-

The methyl group at position 6 potentially affects the electronic properties and lipophilicity

-

The benzyl group at position 7 possibly influences the compound's three-dimensional conformation and interaction with biological targets

These structural features collectively determine the compound's biological profile and differentiate it from other pyrrolo(2,3-d)pyrimidine derivatives.

| Parameter | Specification |

|---|---|

| Purity | ≥99.0% (HPLC) |

| Physical State | Liquid |

| Package Options | Grams, Kilograms |

| Intended Use | Research and development, Commercial applications |

| Restrictions | Not for human or veterinary use |

These specifications ensure that researchers can access high-quality material for their investigations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume